molecular formula C15H19N3O2S2 B2864276 (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1396761-85-5

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2864276
CAS No.: 1396761-85-5
M. Wt: 337.46
InChI Key: PCYMWIHAQYNFIJ-UHFFFAOYSA-N
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Description

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic heterocyclic compound of significant interest in early-stage pharmaceutical and chemical research. This molecule is engineered as a complex hybrid, incorporating multiple pharmacophores known to contribute to bioactive properties. Its structure features a 4-methyl-1,2,3-thiadiazole scaffold linked via a methanone bridge to a piperidine ring that is further functionalized with a furanylmethylthio moiety. The 1,2,3-thiadiazole ring is a privileged structure in medicinal chemistry, frequently investigated for its potential biological activities . Furan and piperidine derivatives are also common components in many active molecules, making this hybrid a compelling candidate for the development of new therapeutic agents . Preliminary research on compounds with analogous structures suggests potential avenues for investigation, including as a modulator of bacterial growth, particularly against resistant strains, where hybrid molecules have shown promise in overcoming existing resistance mechanisms . The presence of the thioether linkage may also influence the compound's pharmacokinetic properties. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own safety and efficacy profiling to fully characterize this compound's properties and mechanisms of action.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11-14(22-17-16-11)15(19)18-6-4-12(5-7-18)9-21-10-13-3-2-8-20-13/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYMWIHAQYNFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , hereafter referred to as Compound A , possesses a complex structure that integrates a piperidine ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

Compound A can be dissected into key functional groups:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Furan Group : Often contributes to biological activity through various mechanisms.

1. Antimicrobial Activity

The thiadiazole moiety is recognized for its significant antimicrobial properties. Studies have shown that derivatives containing the 1,3,4-thiadiazole ring exhibit potent antibacterial and antifungal activities:

CompoundActivityMIC (μg/mL)Reference
2-amino-1,3,4-thiadiazole derivativesAntibacterial against E. coli and S. aureus32.6
Thiadiazole derivativesAntifungal against A. niger and C. albicans32–42
Novel thiadiazole compoundsBroad-spectrum antimicrobialVaries

The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria. The introduction of oxygenated substituents has been shown to improve antifungal efficacy.

2. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy:

CompoundCell Line TestedIC50 (μM)Reference
Thiadiazole analogsA-431 (epidermoid carcinoma)<10
Compound A (hypothetical)Various cancer linesTo be determinedN/A

Research indicates that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins, which are critical for cell survival.

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been linked to anti-inflammatory effects:

  • Compounds exhibiting thiadiazole structures have been shown to inhibit pro-inflammatory cytokines.
  • The mechanism often involves modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of 4-amino-thiadiazoles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics like streptomycin .
  • Anticancer Potential : Another research project focused on triazolo-thiadiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural features with several heterocyclic derivatives, as outlined below:

Compound Name Key Structural Features Biological Activity (if reported) Reference
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Piperidine, furan-thioether, 4-methyl-1,2,3-thiadiazole Not explicitly reported
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole, thiazolidinone, fluorophenyl substituent Antimicrobial activity
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-pyrrol-2-one 1,3,4-Thiadiazole, pyrrolone, furan-carbonyl Anticancer potential (in vitro assays)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Thiazole, pyrimidine, cyanide group Kinase inhibition (e.g., EGFR)

Key Observations :

  • Thiadiazole vs. Thiazole : Replacement of 1,2,3-thiadiazole with thiazole (as in ) reduces electron deficiency but increases hydrogen-bonding capacity due to the NH group. This may enhance kinase-targeting efficacy .
  • Piperidine vs. Piperazine : Piperidine derivatives (target compound) exhibit lower basicity than piperazine analogs (e.g., ), which may reduce off-target interactions with cationic binding sites.

Q & A

Q. What are the key synthetic pathways for (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution between furan-2-ylmethyl thiol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like EDCI/HOBt in dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Critical Parameters : Temperature control (<40°C), anhydrous solvents, and inert atmosphere to prevent oxidation of thiol groups .

Q. How is the compound structurally characterized?

A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity (e.g., thioether methyl protons at δ 3.2–3.5 ppm, furan protons at δ 6.2–7.4 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles between the thiadiazole and piperidine rings .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₀N₄O₂S₂) with <2 ppm error .

Q. What analytical techniques are used to monitor reaction progress and purity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect intermediates and final product purity (>95%) .
  • TLC : Silica-coated plates with UV visualization track reaction completion (Rf ~0.5 in 7:3 hexane/EtOAc) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, thiadiazole ring vibrations at 1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, improving substitution efficiency .
  • Catalyst Screening : Pd/C or CuI catalysts reduce side reactions during coupling steps .
  • By-Product Analysis : LC-MS identifies dimers or oxidized species; scavengers (e.g., thiourea) suppress disulfide formation . Data Example :
ConditionYield (%)Purity (%)
DMF, 25°C6292
DMSO, 40°C7896
THF, Reflux4588

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) assesses conformational changes causing peak splitting .
  • DFT Calculations : Gaussian09 simulations predict 1^1H chemical shifts; deviations >0.3 ppm suggest impurities or tautomerism .
  • Cross-Validation : Compare IR and MS fragmentation patterns to rule out isomeric by-products .

Q. What computational strategies predict the compound’s biological activity?

  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., cytochrome P450, IC₅₀ ~2.1 µM) .
  • QSAR Models : Correlate thiadiazole ring electronegativity with antimicrobial activity (R² = 0.89) .
  • ADMET Prediction : SwissADME estimates bioavailability (%F = 65) and blood-brain barrier penetration (logBB = -0.3) .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous reactors reduce exothermic risks during thiol alkylation .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Crystallization Engineering : Use anti-solvent (water) addition to control polymorph formation .

Q. How are metabolic pathways and degradation products studied?

  • In Vitro Assays : Liver microsomes (human/rat) identify phase I metabolites (e.g., hydroxylation at C4 of piperidine) .
  • LC-HRMS/MS : Detects sulfoxide derivatives (m/z 378.08) formed via oxidative degradation .
  • Stability Studies : Accelerated thermal stress (40°C/75% RH) monitors hydrolysis of the thiadiazole ring .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • False Positives : Confirm target engagement via SPR (surface plasmon resonance; KD = 8.3 nM) .
  • Off-Target Effects : Proteome-wide profiling (e.g., KINOMEscan) identifies kinase inhibition .
  • Solubility Limits : Adjust formulations (e.g., PEG-400 co-solvent) to improve cellular uptake .

Key Structural and Functional Insights

  • Thiadiazole-Piperidine Interaction : The thiadiazole’s electron-deficient ring enhances π-π stacking with aromatic amino acids in target proteins .
  • Furan Flexibility : The furan’s oxygen lone pairs facilitate hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

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